Cas no 2172471-03-1 (tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate)

Tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate is a fluorinated cyclohexyl-piperidine derivative with a protected amine group (Boc) and dual hydroxyl functionalities. Its structural features, including the difluorinated cyclohexyl ring and hydroxymethyl group, enhance solubility and stability while providing versatile reactivity for further modifications. The Boc group facilitates selective deprotection for downstream synthetic applications. This compound is particularly useful in medicinal chemistry and pharmaceutical research, serving as a key intermediate in the synthesis of bioactive molecules. Its rigid, fluorinated core may contribute to improved metabolic stability and binding affinity in drug discovery efforts. The presence of multiple functional groups allows for selective derivatization, making it a valuable building block in organic synthesis.
tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate structure
2172471-03-1 structure
商品名:tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate
CAS番号:2172471-03-1
MF:C17H29F2NO4
メガワット:349.413272619247
CID:6082600
PubChem ID:165588623

tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate
    • 2172471-03-1
    • EN300-1647315
    • tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
    • インチ: 1S/C17H29F2NO4/c1-14(2,3)24-13(22)20-10-8-16(23,9-11-20)15(12-21)4-6-17(18,19)7-5-15/h21,23H,4-12H2,1-3H3
    • InChIKey: SBCLOXVPQZJFBZ-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CO)(CC1)C1(CCN(C(=O)OC(C)(C)C)CC1)O)F

計算された属性

  • せいみつぶんしりょう: 349.20646473g/mol
  • どういたいしつりょう: 349.20646473g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 70Ų

tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1647315-0.1g
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
0.1g
$1119.0 2023-06-04
Enamine
EN300-1647315-0.5g
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
0.5g
$1221.0 2023-06-04
Enamine
EN300-1647315-0.25g
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
0.25g
$1170.0 2023-06-04
Enamine
EN300-1647315-1.0g
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
1g
$1272.0 2023-06-04
Enamine
EN300-1647315-2.5g
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
2.5g
$2492.0 2023-06-04
Enamine
EN300-1647315-2500mg
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
2500mg
$2492.0 2023-09-21
Enamine
EN300-1647315-250mg
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
250mg
$1170.0 2023-09-21
Enamine
EN300-1647315-1000mg
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
1000mg
$1272.0 2023-09-21
Enamine
EN300-1647315-10000mg
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
10000mg
$5467.0 2023-09-21
Enamine
EN300-1647315-100mg
tert-butyl 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]-4-hydroxypiperidine-1-carboxylate
2172471-03-1
100mg
$1119.0 2023-09-21

tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylate 関連文献

tert-butyl 4-4,4-difluoro-1-(hydroxymethyl)cyclohexyl-4-hydroxypiperidine-1-carboxylateに関する追加情報

Research Brief on tert-butyl 4-(4,4-difluoro-1-(hydroxymethyl)cyclohexyl)-4-hydroxypiperidine-1-carboxylate (CAS: 2172471-03-1)

The compound tert-butyl 4-(4,4-difluoro-1-(hydroxymethyl)cyclohexyl)-4-hydroxypiperidine-1-carboxylate (CAS: 2172471-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the difluorocyclohexyl and hydroxypiperidine moieties, make it a versatile building block for the development of drugs targeting central nervous system (CNS) disorders and inflammatory diseases. Researchers have successfully utilized this compound in the synthesis of potent kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs), demonstrating its broad utility in medicinal chemistry.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers reported the efficient synthesis of tert-butyl 4-(4,4-difluoro-1-(hydroxymethyl)cyclohexyl)-4-hydroxypiperidine-1-carboxylate via a multi-step process involving selective fluorination and hydroxylation. The study emphasized the compound's high yield and purity, which are critical for its application in large-scale drug production. Furthermore, the researchers explored its derivatization to produce analogs with enhanced bioavailability and target specificity.

Pharmacological evaluations of derivatives derived from this compound have shown promising results in preclinical models. For instance, one study demonstrated that certain analogs exhibit significant activity against neurodegenerative targets, such as tau protein aggregation, which is implicated in Alzheimer's disease. Another study highlighted its potential as an anti-inflammatory agent, with derivatives showing inhibition of key cytokines involved in chronic inflammatory conditions.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound and its derivatives. Current research is focused on improving metabolic stability and reducing off-target effects through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, tert-butyl 4-(4,4-difluoro-1-(hydroxymethyl)cyclohexyl)-4-hydroxypiperidine-1-carboxylate represents a promising scaffold for the development of next-generation therapeutics. Its versatility and potential for customization make it a valuable asset in the drug discovery pipeline. Future research should prioritize the exploration of its mechanisms of action and the development of optimized derivatives with improved therapeutic profiles.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD